molecular formula C8H6F2N2O B1470879 2-(2,2-Difluoroethoxy)pyridine-4-carbonitrile CAS No. 1423028-75-4

2-(2,2-Difluoroethoxy)pyridine-4-carbonitrile

Cat. No. B1470879
M. Wt: 184.14 g/mol
InChI Key: OQHZRPHVQQIVDZ-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)pyridine-4-carbonitrile is a chemical compound with the CAS Number: 1423028-75-4 . It has a molecular weight of 184.15 . The IUPAC name for this compound is 2-(2,2-difluoroethoxy)isonicotinonitrile . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-(2,2-Difluoroethoxy)pyridine-4-carbonitrile is 1S/C8H6F2N2O/c9-7(10)5-13-8-3-6(4-11)1-2-12-8/h1-3,7H,5H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.

Scientific Research Applications

1. Antimicrobial and Antioxidant Activities

A study by Lagu & Yejella (2020) focused on the synthesis of 2-amino-pyridine-3-carbonitrile derivatives, evaluating their antimicrobial and antioxidant activities. They found that certain synthesized compounds showed significant inhibition zones and suggested potential applications in antimicrobial and antioxidant research.

2. Structural Analysis and Spectroscopic Studies

Tranfić et al. (2011) conducted a study involving the synthesis and structural analysis of pyridine derivatives, including 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. They explored its structural features using X-ray diffraction and spectroscopic methods, which could be relevant for further chemical research and applications (Tranfić et al., 2011).

3. Synthesis of Novel Indeno[2,1-c]pyridine-4-carbonitriles

The study by Landmesser et al. (2008) explored the synthesis of 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles. This research adds to the knowledge of pyridine derivatives synthesis, potentially useful in various chemical and pharmaceutical applications.

4. Synthesis of Pyrazolo[3,4-b]pyridines as Corrosion Inhibitors

A study by Ortyl et al. (2019) investigated 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives as fluorescent molecular sensors in photopolymerization processes. They also found that these derivatives could accelerate certain photopolymerization processes, suggesting applications in material science and engineering.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(2,2-difluoroethoxy)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O/c9-7(10)5-13-8-3-6(4-11)1-2-12-8/h1-3,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHZRPHVQQIVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluoroethoxy)pyridine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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